molecular formula C8H14ClNO B112947 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride CAS No. 72761-60-5

9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride

Cat. No. B112947
CAS RN: 72761-60-5
M. Wt: 175.65 g/mol
InChI Key: XGESYOBZBRDUBC-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride is a chemical compound with the molecular formula C8H14ClNO . It belongs to a sterically unhindered and stable class of nitroxyl radicals .


Synthesis Analysis

A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed . This compound exhibits a highly active nature compared with TEMPO in the catalytic oxidation of alcohols to their corresponding carbonyl compounds .


Molecular Structure Analysis

The molecular structure of 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride can be represented by the InChI string: InChI=1S/C8H13NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-7,9H,1-5H2;1H . The Canonical SMILES representation is: C1CC2CC(=O)CC(C1)N2.Cl .


Chemical Reactions Analysis

9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . It has been used as a catalyst in the oxidation of alcohols .


Physical And Chemical Properties Analysis

9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride has a molecular weight of 175.65 g/mol . It is soluble in H2O, CH3CN, AcOH, benzene, toluene, diethyl ether, MeOH, ethyl acetate, and most organic solvents .

Scientific Research Applications

Application 1: Oxidation of Alcohols

  • Summary of the Application: 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (ABNO) is used in the oxidation of alcohols to produce the corresponding carbonyl compounds .
  • Methods of Application: ABNO is used as a catalyst in the oxidation process. It is combined with (MeO bpy)Cu I (OTf) (MeO bpy =4,4′-dimethoxy-2,2′-bipyridine) to form a catalytic system .
  • Results or Outcomes: The use of ABNO in this process results in the efficient conversion of alcohols to their corresponding carbonyl compounds .

Application 2: Synthesis of Alkaloids

  • Summary of the Application: 9-Azabicyclo[3.3.1]nonan-3-one is used in the asymmetric cleavage into cis-2,6-Disubstituted Piperidine . This process provides a facile approach to a chiral building block for alkaloid synthesis .
  • Results or Outcomes: The use of 9-Azabicyclo[3.3.1]nonan-3-one in this process results in the efficient synthesis of a chiral building block for alkaloid synthesis .

Application 3: Aerobic Oxidation of Alcohols

  • Summary of the Application: 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (ABNO) may be employed for the aerobic oxidation of alcohols . This process is a greener alternative for oxidation reactions .
  • Methods of Application: ABNO is used as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions . The specific methods of application would be detailed in the specific research papers or patents pertaining to these applications. For more detailed information, I recommend referring to the original research articles or consulting with a subject matter expert in the field.
  • Results or Outcomes: The use of ABNO in this process results in the efficient aerobic oxidation of alcohols .

Future Directions

There is ongoing research into the use of 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride in various chemical reactions . Its potential as a catalyst for the oxidation of alcohols makes it a promising compound for future studies .

properties

IUPAC Name

9-azabicyclo[3.3.1]nonan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGESYOBZBRDUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599961
Record name 9-Azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride

CAS RN

72761-60-5
Record name 9-Azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-azabicyclo[3.3.1]nonan-3-one hydrochloride
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Synthesis routes and methods I

Procedure details

9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (38.8 g) was dissolved in 450 mL of glacial acetic acid. 13.5 Grams of 10% Pd/C (Degussa catalyst E101—containing 50% water) was added. After the appropriate evacuation & purge cycles, the mixture was agitated under 62 psi of H2 at rt overnight. TLC (3% MeOH in CH2Cl2 on silica gel) indicated that the reaction was complete. The reaction mixture was filtered through Celite and concentrated by rotary evaporation under vacuum. The product was redissolved in 0.12 N HCl (250 mL) and the solution was concentrated in vacuo. This was repeated once more with 0.12 N HCl (250 mL). The product was then dissolved in 1 N HCl and concentrated to dryness under vacuum. A sticky brown solid was obtained. The material was recrystallized once from isopropanol and once from EtOH to give 9-azabicyclo[3.3.1]nonan-3-one hydrochloride as a tan granular solid (18.8 g; 73.6% yield) after drying under high vacuum (0.1-1.0 mTorr) overnight.
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To suspension of zinc (67.2 g, 1.03 g-atom) in glacial acetic acid (40 mL) at 65° C. was slowly added a solution of 9-(2,2,2-trichlorocarbethoxy)-9-azabicyclo[3.3.1]nonan-3-one (80.9 g, 0.26 mol) in glacial acetic acid (120 mL) over 1 hour. An additional 40 mL of glacial acetic acid was used to rinse the addition funnel and the reaction was stirred at 65° C. until no further gas evolution was observed. The reaction was allowed to cool slightly and water (40 mL) was added to dissolve the organic acetate salts. The reaction was filtered and solvent was removed under vacuum. The resultant orange oil was slowly added to concentrated ammonium hydroxide (80 mL) using water (80 mL) to aid in the transfer. An additional 80 mL of concentrated ammonium hdroxide was added, followed by the addition of a solution of 31 g of sodium hydroxide in 155 mL of water. The solution was extracted with methylene chloride (6×300 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to an oil. The oil was dissolved in 200 mL of ether and the solution was slowly added to 1N hydrogen chloride in ether (310 mL) while vigorously stirring to give 38.7 g (86% yield) of a colorless hydrochloride, m.p. 216°-219° C. after trituration with ether and drying. Anal. (C8H14ClNO).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
9-(2,2,2-trichlorocarbethoxy)-9-azabicyclo[3.3.1]nonan-3-one
Quantity
80.9 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
67.2 g
Type
catalyst
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride
Reactant of Route 2
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride
Reactant of Route 3
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride
Reactant of Route 4
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride
Reactant of Route 5
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride
Reactant of Route 6
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride

Citations

For This Compound
1
Citations
M Kirihara, T Nishio, S Yokoyama, H Kakuda… - Tetrahedron, 1999 - Elsevier
The asymmetric synthesis of (−)-pinidine and its enantiomer was accomplished by starting from norgranatanone via the asymmetric enolization, stereoselective cyclopropanation, and …
Number of citations: 35 www.sciencedirect.com

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